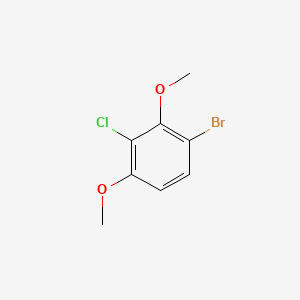

1-Bromo-3-chloro-2,4-dimethoxybenzene

Description

1-Bromo-3-chloro-2,4-dimethoxybenzene (CAS: 1228956-93-1) is a halogenated aromatic compound with the molecular formula C₈H₈BrClO₂ and a molecular weight of 251.5 g/mol . It is characterized by a benzene ring substituted with bromine (position 1), chlorine (position 3), and methoxy groups (positions 2 and 4). This compound serves as a critical intermediate in pharmaceutical synthesis, notably for the anti-HIV drug Elvitegravir and the anticancer agent Psoralidin . Its structural complexity and regioselectivity make it valuable in directing reactions in organic synthesis.

Propriétés

IUPAC Name |

1-bromo-3-chloro-2,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO2/c1-11-6-4-3-5(9)8(12-2)7(6)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWFOXBKVWIZPQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682122 | |

| Record name | 1-Bromo-3-chloro-2,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228956-93-1 | |

| Record name | 1-Bromo-3-chloro-2,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-2,4-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination and chlorination of 2,4-dimethoxybenzene. The reaction conditions often include the use of bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by halogenation. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and yield of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Bromo-3-chloro-2,4-dimethoxybenzene undergoes various types of chemical reactions, including:

Substitution Reactions: Electrophilic aromatic substitution is a common reaction, where the bromine or chlorine atoms can be replaced by other substituents.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form corresponding anilines.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as nitrating agents, sulfonating agents, and halogenating agents are commonly used.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed:

Substitution Reactions: Products include various substituted benzene derivatives.

Oxidation and Reduction Reactions: Products include quinones and anilines.

Applications De Recherche Scientifique

Organic Synthesis

1-Bromo-3-chloro-2,4-dimethoxybenzene serves as an important intermediate in organic synthesis. Its structure allows for various substitution reactions that are essential in the formation of more complex molecules. For instance, it can be utilized in:

- Nucleophilic Substitution Reactions : The bromine and chlorine atoms can be replaced by nucleophiles, enabling the synthesis of diverse derivatives that can be further functionalized. This property is particularly useful in developing new compounds for pharmaceutical applications.

- Cross-Coupling Reactions : Being a halogenated compound, it can participate in cross-coupling reactions such as Suzuki or Heck reactions to form biaryl compounds, which are significant in medicinal chemistry and materials science.

Pharmaceutical Applications

The potential of 1-Bromo-3-chloro-2,4-dimethoxybenzene in pharmaceuticals is notable due to its ability to act as a precursor for biologically active compounds. Some specific applications include:

- Synthesis of Anticancer Agents : Compounds derived from 1-bromo-3-chloro-2,4-dimethoxybenzene have been studied for their anticancer properties. For example, modifications of this compound have been linked to enhanced activity against various cancer cell lines.

- Development of Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antimicrobial properties. The introduction of different functional groups through substitution reactions can lead to the development of new antibiotics or antifungal agents.

Material Science

In material science, 1-Bromo-3-chloro-2,4-dimethoxybenzene finds applications in the synthesis of advanced materials:

- Polymer Chemistry : This compound can be used as a monomer or co-monomer in the fabrication of polymers with specific properties such as enhanced thermal stability or electrical conductivity.

- Dyes and Pigments : The compound's structure makes it suitable for the development of dyes and pigments used in various industries including textiles and coatings.

Case Study 1: Synthesis of Anticancer Compounds

A study investigated the derivatives of 1-Bromo-3-chloro-2,4-dimethoxybenzene for their anticancer activity against human breast cancer cells. The derivatives were synthesized through nucleophilic substitution reactions and were evaluated for cytotoxicity using MTT assays. Results indicated that certain derivatives exhibited significant cytotoxic effects compared to the parent compound, suggesting potential for further development into therapeutic agents.

Case Study 2: Development of Antimicrobial Agents

Another research focused on synthesizing antimicrobial agents from 1-Bromo-3-chloro-2,4-dimethoxybenzene. Various nucleophiles were used to replace the halogens, leading to a series of compounds tested against common pathogens. The study found that some derivatives showed promising antibacterial activity against strains resistant to conventional antibiotics.

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for nucleophilic substitutions | Useful for synthesizing complex organic molecules |

| Pharmaceutical Research | Precursor for anticancer and antimicrobial agents | Significant cytotoxicity and antimicrobial activity |

| Material Science | Monomer in polymer synthesis | Enhanced properties in thermal stability |

Mécanisme D'action

The mechanism of action of 1-Bromo-3-chloro-2,4-dimethoxybenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound forms a sigma complex with the electrophile, followed by the removal of a proton to regenerate the aromatic ring . This process involves the formation of a positively charged benzenonium intermediate, which is stabilized by resonance .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations: Halogens and Functional Groups

The compound’s properties and applications are influenced by the type, number, and position of substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Observations :

- Halogen Diversity : Replacing bromine or chlorine with fluorine (e.g., in 1-Bromo-3-chloro-2,4-difluorobenzene) increases electronegativity, altering reactivity in electrophilic substitutions .

- Methoxy vs. Methyl : Methoxy groups (electron-donating) in the target compound enhance solubility in polar solvents compared to methyl groups in 1-Bromo-3-chloro-2,4-dimethylbenzene, which is more hydrophobic .

- Di-Bromo Analogs : 1,5-Dibromo-2,4-dimethoxybenzene exhibits higher molecular weight (295.9 g/mol) and distinct crystallographic properties, including planarity (r.m.s. deviation: 0.0330 Å) and intracyclic angles (118.96°–120.73°) .

Research Findings and Data

- Crystallography : The dibromo analog (1,5-Dibromo-2,4-dimethoxybenzene) crystallizes in the P2/c space group with a planar structure, while misreporting in early studies highlights the need for precise characterization .

- Thermal Properties : Methoxy-substituted compounds generally exhibit lower melting points compared to chloro or methyl analogs, though exact data for the target compound require further study .

Activité Biologique

1-Bromo-3-chloro-2,4-dimethoxybenzene is an organic compound with the molecular formula CHBrClO. This compound is a derivative of benzene, characterized by the presence of bromine and chlorine atoms along with two methoxy groups. Its unique structure makes it a subject of interest in various fields, particularly in medicinal chemistry and biological research.

The synthesis of 1-bromo-3-chloro-2,4-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. Common methods include:

- Bromination and Chlorination : Utilizing bromine and chlorine in the presence of catalysts like iron or aluminum chloride.

- Friedel-Crafts Acylation : This multi-step process can enhance yield and efficiency, particularly when using advanced techniques such as continuous flow reactors .

The biological activity of 1-bromo-3-chloro-2,4-dimethoxybenzene is largely attributed to its ability to interact with various biomolecules. The compound can form sigma complexes during electrophilic aromatic substitution reactions, which may lead to diverse biological effects depending on the target molecules involved.

Biological Activity

Research into the biological activity of 1-bromo-3-chloro-2,4-dimethoxybenzene has revealed several potential applications:

Anticancer Activity

Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties. For example, similar compounds have shown significant antiproliferative effects against various cancer cell lines. The introduction of specific substituents on the benzene ring can enhance these effects. For instance, modifications leading to increased methoxy group presence have been associated with improved activity against cancer cells .

Enzyme Inhibition

Studies have suggested that 1-bromo-3-chloro-2,4-dimethoxybenzene may act as an allosteric inhibitor for certain enzymes involved in metabolic pathways. This includes potential interactions with liver pyruvate kinase (PKL), which plays a crucial role in glucose metabolism. Compounds with similar structures have demonstrated varying degrees of inhibition in vitro, indicating that this compound could be explored for its metabolic regulatory properties .

Case Studies

Several case studies have been conducted to evaluate the biological effects of compounds related to 1-bromo-3-chloro-2,4-dimethoxybenzene:

- Antiproliferative Assays : In vitro assays using cancer cell lines demonstrated that derivatives with increased methoxy substitution showed enhanced antiproliferative activity. The IC values for these derivatives ranged from 4.3 µM to 18.7 µM, indicating strong potential for further development .

- Metabolic Regulation Studies : Research involving metabolic models has shown that certain analogs can significantly reduce lipid accumulation in hepatocytes, suggesting a role in managing metabolic disorders such as MAFLD (metabolic dysfunction-associated fatty liver disease) .

Comparative Analysis

The biological activity of 1-bromo-3-chloro-2,4-dimethoxybenzene can be compared with similar compounds:

| Compound | Anticancer Activity | Enzyme Inhibition | Notes |

|---|---|---|---|

| 1-Bromo-3-chloro-2,4-dimethoxybenzene | Moderate | Yes | Potential for drug development |

| 1-Bromo-2-chloro-4-methoxybenzene | Low | No | Less effective than above |

| 1-Bromo-3-methoxybenzene | High | Yes | Strong anticancer properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.